molecular formula C17H12Cl2N2O4 B2889091 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide CAS No. 477295-09-3

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2889091
CAS No.: 477295-09-3
M. Wt: 379.19
InChI Key: PHCZZEVACSNLIE-UHFFFAOYSA-N
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Description

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug discovery and environmental studies due to its distinct chemical properties.

Scientific Research Applications

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and environmental studies.

Mechanism of Action

The mechanism of action of benzofuran derivatives depends on their specific structure and the target biological system . For instance, some benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives depend on their specific structure and the biological system they interact with . Some benzofuran derivatives have been used in the treatment of diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new benzofuran derivatives with improved bioavailability and therapeutic potential .

Preparation Methods

The synthesis of 3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide involves several steps. One common method includes the preparation of 2-(2,4-dichlorophenoxy) acetyl chloride by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride . This intermediate is then reacted with 3-acetylphenylamine to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-(2-(2,4-Dichlorophenoxy)acetamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as 2,4-dichlorophenoxyacetamide chalcones. These compounds share some structural similarities but differ in their specific chemical properties and biological activities .

Similar Compounds

  • 2,4-Dichlorophenoxyacetamide chalcones
  • Benzofuran derivatives with various substituents
  • Other dichlorophenoxyacetamide compounds

Properties

IUPAC Name

3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4/c18-9-5-6-13(11(19)7-9)24-8-14(22)21-15-10-3-1-2-4-12(10)25-16(15)17(20)23/h1-7H,8H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCZZEVACSNLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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